Oxyberberine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYQCBCBTQWPLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203389 |

Source

|

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-21-3 |

Source

|

| Record name | Oxyberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyberberine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-OXYBERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A04YKB3FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Oxyberberine?

An In-depth Technical Guide to Oxyberberine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxyberberine (OBB), also known as berlambine or 8-oxoberberine, is a protoberberine alkaloid and a significant gut microbiota-mediated metabolite of berberine.[1][2] Found in various plants such as Coptidis Rhizoma and Phellodendron amurense, this compound has garnered substantial interest for its broad pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects.[3][4] Unlike its precursor berberine, oxyberberine exhibits a more favorable safety profile and is absorbed more readily in the gut, making it a promising candidate for therapeutic development.[2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key signaling pathways associated with Oxyberberine.

Chemical Structure and Physicochemical Properties

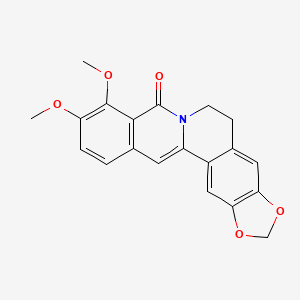

Oxyberberine is characterized by a pentacyclic isoquinoline alkaloid core structure. Its formal chemical name is 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one.[5] The key structural feature is a lactam ring, which contributes to its distinct biological activities compared to berberine.[2]

Core Chemical Structure

Below is a simplified graphical representation of the Oxyberberine molecular scaffold, illustrating the arrangement of its ring systems.

Physicochemical and Spectroscopic Data

Quantitative data for Oxyberberine are summarized in the tables below for easy reference.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₇NO₅ | [5][6] |

| Molecular Weight | 351.35 g/mol | [6] |

| Exact Mass | 351.11067264 Da | [5][6] |

| CAS Number | 549-21-3 | [5] |

| Appearance | Pale yellow solid | [7] |

| Melting Point | 198-200.5 °C | [6][7] |

| Water Solubility | Insoluble (1.8E-3 g/L at 25°C) | [6] |

| Topological Polar Surface Area | 57.2 Ų | [5][6] |

Table 2: NMR Spectroscopic Data (recorded in CDCl₃)

| ¹H-NMR Chemical Shift (δ) ppm | Assignment |

| ~8.7 | H-13 singlet |

| Other aromatic protons | Specific assignments vary by publication |

| ~4.0 | Methoxy (-OCH₃) protons |

| ~6.0 | Methylenedioxy (-O-CH₂-O-) protons |

| ¹³C-NMR Chemical Shift (δ) ppm | Assignment |

| ~160 | Carbonyl (C=O) carbon |

| Aromatic carbons | Multiple signals in the aromatic region |

| ~102 | Methylenedioxy (-O-CH₂-O-) carbon |

| ~56 | Methoxy (-OCH₃) carbons |

Note: Specific chemical shifts can vary slightly based on solvent and experimental conditions. The data presented is a general representation from typical spectra.[8][9][10]

Experimental Protocols

Synthesis of Oxyberberine

Oxyberberine can be synthesized through multiple routes. A common laboratory method involves the oxidation of berberine. A concise biomimetic synthesis has also been reported.[11]

Protocol: Biomimetic Synthesis of 8-Oxoberberine [11]

-

Preparation of Intermediate 6: N-Methyl-o-toluamide is lithiated with n-butyl lithium to form a dianion. This is subsequently treated with benzonitrile derivative 2 at -50°C in THF to yield the 3-arylisoquinoline-1(2H)-one intermediate 6 .

-

Deprotection: The methoxymethyl (MOM) protecting group on intermediate 6 is removed using 10% HCl to yield the alcohol intermediate 7 .

-

Cyclization: Intermediate 7 is reacted with p-toluenesulfonyl chloride (p-TsCl) in DMF in the presence of triethylamine. This step facilitates an Sₙ2 type cyclization of the amide nitrogen onto the adjacent ring system, affording Oxyberberine (8-oxoberberine) in approximately 63% yield.

-

Purification: The final product is purified using column chromatography or recrystallization from a suitable solvent like a mixture of ethyl acetate and alcohol.[7]

Spectroscopic Characterization

Protocol: ¹H-NMR Spectroscopy [12]

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Oxyberberine in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400-600 MHz).

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Biological Activity and Signaling Pathways

Oxyberberine modulates several critical signaling pathways, which underlies its therapeutic potential in various diseases, including inflammatory bowel disease, acute liver injury, and type 2 diabetes.[1][4][13]

Inhibition of the TLR4-MyD88-NF-κB Pathway

Oxyberberine exerts potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[1] In conditions like colitis or acute liver injury, bacterial lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. Oxyberberine has been shown to substantially reduce the expression of TLR4, thereby inhibiting this inflammatory cascade.[1][14]

Activation of the Nrf2/HO-1 Pathway

Oxyberberine is also a potent agonist of Heme Oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system.[4][13] It promotes the nuclear translocation of Nrf2 (Nuclear factor-erythroid-2-related factor 2), which in turn upregulates the expression of antioxidant genes, including HO-1.[13][15] This action helps to mitigate oxidative stress, a key pathological factor in many diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxyberberine alleviates lipopolysaccharide-induced intestinal barrier disruption and inflammation in human colonic Caco-2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking Oxyberberine Potential for Treating Human Diseases: Pharmacological Activity and Therapeutic Understanding Lokman Hekim Health Sciences [lokmanhekimhs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxyberberine | C20H17NO5 | CID 11066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. CIII.—A synthesis of oxyberberine. Part I - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of 1H-NMR spectroscopy to validation of berberine alkaloid reagents and to chemical evaluation of Coptidis Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1H NMR-Based Metabolomics Coupled With Molecular Docking Reveal the Anti-Diabetic Effects and Potential Active Components of Berberis vernae on Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxyberberine, a novel HO-1 agonist, effectively ameliorates oxidative stress and inflammatory response in LPS/D-GalN induced acute liver injury mice via coactivating erythrocyte metabolism and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancing hepatoprotective action: oxyberberine amorphous solid dispersion system targeting TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Oxyberberine and Berberine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the core chemical properties of oxyberberine and berberine, two closely related isoquinoline alkaloids. While berberine has been extensively studied for its various pharmacological activities, its metabolite, oxyberberine, is emerging as a compound of significant interest with distinct chemical characteristics that influence its biological behavior. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction

Berberine is a quaternary ammonium salt belonging to the protoberberine group of benzylisoquinoline alkaloids, found in various plants of the Berberis genus.[1][2] It has a long history of use in traditional medicine and has been investigated for its antimicrobial, anti-inflammatory, and metabolic regulatory effects.[3][4] Oxyberberine, a major metabolite of berberine, is formed through oxidation, a transformation that can be mediated by gut microbiota.[5] This conversion results in significant alterations to the molecule's chemical structure and, consequently, its physicochemical properties and pharmacological profile. Understanding these differences is critical for the rational design of new therapeutic agents and for elucidating the in vivo mechanisms of action of berberine and its derivatives.

Chemical Structure and Properties

The fundamental difference between berberine and oxyberberine lies in the presence of a ketone group in oxyberberine, which replaces the quaternary ammonium cation found in berberine. This structural change has profound implications for the molecules' polarity, solubility, and ability to interact with biological targets.

Table 1: Comparison of the Chemical and Physical Properties of Berberine and Oxyberberine

| Property | Berberine | Oxyberberine |

| Molecular Formula | C₂₀H₁₈NO₄⁺ | C₂₀H₁₇NO₅ |

| Molecular Weight | 336.36 g/mol [1] | 351.35 g/mol [6] |

| Appearance | Yellow solid[1] | Data not available |

| Melting Point | 145 °C[1] | 200-200.5 °C[6] |

| Solubility | Slowly soluble in water; soluble in hot water and ethanol.[1][7] Sparingly soluble in aqueous buffers.[8] | Poor water solubility.[9] Soluble in DMSO (3.52 mg/mL).[10] |

| logP (Octanol/Water) | -0.18 (ALOGPS prediction)[11] | 2.9 (XLogP3 prediction)[12] |

| pKa | ~15[13] | Data not available |

| Stability | Stable in plasma at 4°C for 12h and at -20°C for 2 weeks.[14] Can be degraded under acidic, basic, and peroxide conditions.[15] | Stability is formulation-dependent; amorphous solid dispersions can improve stability.[9] |

Experimental Protocols

The determination of the physicochemical properties outlined in Table 1 relies on established experimental methodologies. Below are detailed protocols for key experiments.

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a specific solvent is determined by adding an excess of the compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the filtered solution.

Protocol:

-

Add an excess amount of the test compound (berberine or oxyberberine) to a known volume of purified water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure reproducibility.

Determination of Octanol-Water Partition Coefficient (logP)

Principle: The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between two immiscible phases, typically n-octanol and water, at equilibrium. The shake-flask method is a common technique.[16]

Protocol (Shake-Flask Method):

-

Prepare a stock solution of the test compound in either water or n-octanol.

-

In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).

-

Add a known amount of the test compound stock solution to the separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Determination of pKa by Potentiometric Titration

Principle: The pKa, the negative logarithm of the acid dissociation constant, can be determined by titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa corresponds to the pH at which the compound is 50% ionized.[17]

Protocol:

-

Dissolve a precise amount of the test compound in a known volume of purified water or a suitable co-solvent if solubility is low.

-

Calibrate a pH meter using standard buffer solutions.

-

Place the solution of the test compound in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Signaling Pathways

Both berberine and oxyberberine have been shown to modulate various intracellular signaling pathways, which underlies their diverse pharmacological effects.

Berberine and the AMPK Signaling Pathway

Berberine is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7][18] Activation of AMPK by berberine can occur through multiple mechanisms, including inhibition of the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio. Activated AMPK then phosphorylates downstream targets to inhibit anabolic pathways (like protein and lipid synthesis) and stimulate catabolic pathways (like glycolysis and fatty acid oxidation).[1][19]

Caption: Berberine activates AMPK by inhibiting mitochondrial complex I.

Berberine and the GLP-1/GLP-1R/PKA Signaling Pathway

Berberine has been shown to enhance the function of pancreatic islet β-cells by activating the glucagon-like peptide-1 (GLP-1) signaling pathway.[20][21] It can promote the secretion of GLP-1 from intestinal L-cells and pancreatic α-cells. GLP-1 then binds to its receptor (GLP-1R) on β-cells, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn promotes insulin secretion.[6]

Caption: Berberine promotes insulin secretion via the GLP-1/GLP-1R/PKA pathway.

Oxyberberine and the PI3K/Akt Signaling Pathway

Oxyberberine has demonstrated superior hypoglycemic effects compared to berberine, which are partly mediated by the PI3K/Akt signaling pathway.[8] This pathway is crucial for cell survival, growth, and metabolism. Activation of this pathway by oxyberberine can lead to increased glucose uptake and improved insulin sensitivity.

Caption: Oxyberberine activates the PI3K/Akt signaling pathway.

Oxyberberine and the TLR4-MyD88-NF-κB Pathway

Oxyberberine has been shown to possess potent anti-inflammatory effects, particularly in the context of colitis, by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[5][22] By downregulating the TLR4/MyD88/NF-κB axis, oxyberberine can reduce the production of pro-inflammatory cytokines.

Caption: Oxyberberine inhibits the TLR4-MyD88-NF-κB inflammatory pathway.

Conclusion

The transformation of berberine to oxyberberine results in a molecule with significantly different chemical properties, including increased lipophilicity and altered solubility. These changes likely contribute to the distinct pharmacological activities observed for oxyberberine, such as its potent anti-inflammatory and hypoglycemic effects. The detailed chemical data, experimental protocols, and signaling pathway diagrams provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of these important natural products and their derivatives. A deeper understanding of the structure-activity relationships between berberine and oxyberberine will be instrumental in the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. How does berberine activate AMPK, the metabolic master switch? | Ubie Doctor's Note [ubiehealth.com]

- 4. Berberine enhances the function of db/db mice islet β cell through GLP-1/GLP-1R/PKA signaling pathway in intestinal L cell and islet α cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. in.foliuslabs.com [in.foliuslabs.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR determination of pKa values of indoloquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. Oxyberberine | C20H17NO5 | CID 11066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats [frontiersin.org]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. jocpr.com [jocpr.com]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Berberine alleviates ox-LDL induced inflammatory factors by up-regulation of autophagy via AMPK/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Berberine enhances the function of db/db mice islet β cell through GLP-1/GLP-1R/PKA signaling pathway in intestinal L cell and islet α cell - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Berberine enhances the function of db/db mice islet β cell through GLP-1/GLP-1R/PKA signaling pathway in intestinal L cell and islet α cell [frontiersin.org]

- 22. Oxyberberine, a novel gut microbiota-mediated metabolite of berberine, possesses superior anti-colitis effect: Impact on intestinal epithelial barrier, gut microbiota profile and TLR4-MyD88-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxyberberine: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyberberine, a protoberberine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of oxyberberine, detailing the plant species in which it is found. Furthermore, this document outlines a comprehensive protocol for the isolation and purification of oxyberberine from its natural matrix, providing researchers with a foundational methodology for obtaining this compound for further study. The guide also explores the biosynthetic origins of oxyberberine, illustrating its position within the broader protoberberine alkaloid pathway.

Natural Sources of Oxyberberine

Oxyberberine is a naturally occurring alkaloid found in a variety of plant species, primarily within the families Berberidaceae, Ranunculaceae, and Rutaceae. While often co-existing with its more abundant precursor, berberine, oxyberberine has been identified in the roots, rhizomes, and stem bark of several medicinal plants. The table below summarizes the known botanical sources of oxyberberine. Due to a focus in the literature on berberine, extensive quantitative data for oxyberberine is limited; therefore, this table primarily indicates its presence.

| Plant Family | Genus | Species | Common Name(s) | Plant Part(s) |

| Berberidaceae | Berberis | Berberis aristata | Indian Barberry, Tree Turmeric | Root, Stem |

| Berberis asiatica | - | - | ||

| Berberis lycium | Indian Barberry | Root Bark | ||

| Berberis thunbergii | Japanese Barberry | Pericarp | ||

| Berberis vulgaris | European Barberry | Root, Stem | ||

| Ranunculaceae | Coptis | Coptis chinensis | Chinese Goldthread | Rhizome |

| Thalictrum | Thalictrum longistylum | - | - | |

| Thalictrum lucidum | - | - | ||

| Thalictrum podocarpum | - | - | ||

| Rutaceae | Phellodendron | Phellodendron amurense | Amur Cork Tree | Bark, Leaves |

Biosynthesis of Oxyberberine

Oxyberberine is biosynthetically derived from its immediate precursor, berberine. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form the protoberberine skeleton. While the complete enzymatic machinery for the conversion of berberine to oxyberberine in plants has not been definitively elucidated, it is understood to be an oxidative transformation. In mammalian systems, this conversion is known to be mediated by cytochrome P450 enzymes. It is hypothesized that similar oxidative enzymes, such as cytochrome P450s or berberine bridge enzyme-like oxidases, may be responsible for this final step in plants.

Biosynthetic pathway of protoberberine alkaloids leading to oxyberberine.

Isolation of Oxyberberine from Berberis lycium Root Bark

The following protocol is a detailed methodology for the isolation of oxyberberine from the root bark of Berberis lycium, adapted from published literature.[1]

Materials and Equipment

-

Plant Material: Dried and powdered root bark of Berberis lycium

-

Solvents: Methanol, n-hexane, chloroform, ethyl acetate, butanol (all analytical grade)

-

Chromatography: Silica gel (70-230 mesh) for column chromatography, pre-coated TLC plates (silica gel 60 F254)

-

Glassware: Large beakers, filtration apparatus, rotary evaporator, chromatography columns, flasks

-

Analytical Instruments: NMR spectrometer, Mass spectrometer

Experimental Workflow

Workflow for the isolation of oxyberberine from Berberis lycium.

Step-by-Step Protocol

-

Extraction:

-

Soak 1 kg of dried, powdered root bark of Berberis lycium in 3 L of methanol at room temperature for 72 hours.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

-

-

Fractionation:

-

Suspend the crude methanolic extract in water and perform sequential solvent-solvent partitioning with n-hexane, chloroform, ethyl acetate, and butanol.

-

Collect each fraction and evaporate the solvents to yield the respective dried fractions. Oxyberberine is expected to be enriched in the chloroform fraction.

-

-

Column Chromatography:

-

Prepare a silica gel column (70-230 mesh) using a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Dissolve the chloroform fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of approximately 20-30 mL and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light.

-

-

Purification and Identification:

-

Combine the fractions containing the compound of interest (identified by its Rf value on TLC).

-

Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.

-

Recrystallize the solid from a suitable solvent (e.g., methanol) to obtain pure, yellow crystals of oxyberberine.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Conclusion

Oxyberberine is a promising natural product with a wide distribution in several plant families. While its isolation can be achieved through standard chromatographic techniques, further research is required to fully quantify its content across different natural sources and to definitively identify the plant-specific enzymes responsible for its biosynthesis from berberine. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the chemistry and pharmacology of this intriguing alkaloid.

References

The Transformation of Berberine to Oxyberberine: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine, a well-known isoquinoline alkaloid, undergoes significant biotransformation within the gastrointestinal tract, primarily mediated by the gut microbiota. A key metabolic process is the oxidation of berberine to oxyberberine, a metabolite that has demonstrated superior pharmacological activities, including anti-inflammatory and hypoglycemic effects, compared to its parent compound.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis pathway of oxyberberine from berberine, with a focus on the role of the gut microbiota. It details experimental protocols for in vitro studies and methods for quantitative analysis, and presents visual diagrams of the biosynthetic pathway and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of berberine and its metabolites.

Introduction

Berberine is a natural compound extracted from various plants and has a long history of use in traditional medicine. Despite its recognized therapeutic effects, berberine's oral bioavailability is notably low.[4] Emerging evidence strongly suggests that the metabolic activities of the gut microbiota play a crucial role in the biotransformation of berberine into various metabolites, which may, in turn, be responsible for its systemic effects.[2][4] One of the key metabolites is oxyberberine, formed through an oxidation reaction.[3] Studies have shown that the formation of oxyberberine is significantly reduced in pseudo germ-free animals, confirming the essential role of the gut microbiota in this conversion.[2] Understanding the biosynthesis of oxyberberine is critical for elucidating the full mechanistic picture of berberine's therapeutic actions and for the development of novel drug delivery strategies or co-therapies that could enhance its efficacy.

The Biosynthesis Pathway of Oxyberberine from Berberine

The conversion of berberine to oxyberberine is a direct oxidation reaction. While the specific enzymes within the gut microbiota responsible for this biotransformation have not yet been definitively identified, the overall pathway is established.

References

- 1. Frontiers | The mechanism of berberine alleviating metabolic disorder based on gut microbiome [frontiersin.org]

- 2. Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Interactions between gut microbiota and berberine, a necessary procedure to understand the mechanisms of berberine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Oxyberberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine (OBB), a major metabolite of berberine, is an isoquinoline alkaloid demonstrating a wide spectrum of pharmacological activities.[1] Found in medicinal plants such as Coptidis Rhizoma, it has garnered significant attention in the scientific community for its potential therapeutic applications in a variety of human diseases.[1] Emerging evidence suggests that oxyberberine may possess superior biological activities compared to its parent compound, berberine, particularly in the contexts of anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects.[2][3] This technical guide provides a comprehensive overview of the core pharmacological properties of oxyberberine, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Pharmacological Activities and Mechanisms of Action

Oxyberberine exerts its pleiotropic effects through the modulation of multiple signaling pathways. Its therapeutic potential has been investigated in preclinical models of cancer, inflammatory conditions, neurodegenerative disorders, and metabolic diseases.

Anticancer Properties

Oxyberberine has demonstrated significant potential as an anticancer agent, both as a standalone therapy and in combination with existing chemotherapeutics. Its primary mechanism in this context involves sensitizing cancer cells to treatment and inhibiting key pathways involved in tumor progression.

A key target of oxyberberine in liver cancer is the NOTCH1-USP7-c-Myc signaling pathway .[4] By inhibiting the activation of NOTCH1, oxyberberine suppresses the transcription of ubiquitin-specific peptidase 7 (USP7), which in turn promotes the degradation of the oncoprotein c-Myc.[4] This synergistic action enhances the efficacy of conventional therapies like sorafenib.[4]

dot

References

- 1. Oxyberberine, a novel gut microbiota-mediated metabolite of berberine, possesses superior anti-colitis effect: Impact on intestinal epithelial barrier, gut microbiota profile and TLR4-MyD88-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxyberberine an oxoderivative of berberine confers neuroprotective effects in controlled-cortical impact mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Dawn of Oxyberberine: A Historical and Technical Guide to its Early Discovery and Research

For Immediate Release

This technical guide delves into the early discovery and historical research of Oxyberberine (OBB), a pivotal metabolite of Berberine (BBR). Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the foundational studies that have paved the way for the current understanding of Oxyberberine's significant pharmacological potential. While recent research has highlighted its superior efficacy over its parent compound, Berberine, the origins of Oxyberberine's scientific journey date back several decades.

Early Discovery and Identification

Oxyberberine, also known by its synonyms 8-Oxoberberine and Berlambine, was identified as a naturally occurring alkaloid in the mid-20th century. One of the earliest documented isolations of Oxyberberine from a natural source was reported in 1979 by Brázdovičová and her colleagues. Their research detailed the isolation of Oxyberberine from the pericarp of Berberis thunbergii DC., a species of barberry. This seminal work provided concrete evidence of Oxyberberine's existence in the plant kingdom, distinct from its later identification as a metabolite of Berberine.

The recognition of Oxyberberine as a significant metabolite of Berberine, primarily formed through the oxidative action of gut microbiota, is a more recent development in its research history. This discovery has been crucial in understanding the bioavailability and therapeutic actions of orally administered Berberine.

Early Synthesis and Characterization

The chemical synthesis of Oxyberberine has been a subject of interest for organic chemists for many years. While numerous modern synthetic routes have been developed, early methods laid the groundwork for producing this compound for research purposes. A notable concise synthesis of 8-Oxoberberine was described in the early 2000s, suggesting that earlier, perhaps less streamlined, synthetic pathways existed. These early syntheses were vital for obtaining pure Oxyberberine for analytical standard development and initial biological screening.

Early analytical techniques for the characterization of protoberberine alkaloids, including Oxyberberine, relied on methods such as Thin-Layer Chromatography (TLC), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). These methods were instrumental in the initial identification and structural elucidation of Oxyberberine isolated from natural sources and produced through chemical synthesis.

Early Pharmacological Investigations

Information on the early pharmacological studies of Oxyberberine is not as abundant as that for its parent compound, Berberine. However, its structural relationship to Berberine, a compound with a long history of use in traditional medicine and extensive pharmacological research, prompted initial investigations into its biological activities. The timeline below outlines the key phases in Oxyberberine research:

Experimental Protocols

Isolation of Oxyberberine from Berberis thunbergii DC. (Based on Brázdovičová et al., 1979)

The following is a generalized protocol based on the early methods for alkaloid extraction from plant material:

-

Plant Material Preparation : The pericarp of Berberis thunbergii DC. fruits is separated and dried at room temperature. The dried material is then ground into a fine powder.

-

Extraction : The powdered plant material undergoes extraction with a suitable solvent, such as methanol or ethanol, to isolate the alkaloids.

-

Acid-Base Extraction : The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar solvent to remove impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Chromatographic Separation : The resulting alkaloid fraction is further purified using column chromatography over silica gel or alumina to isolate individual compounds, including Oxyberberine.

-

Identification : The isolated Oxyberberine is identified and characterized using spectroscopic methods such as UV-Vis, IR, Mass Spectrometry, and NMR, and by comparison with known standards.

In Silico Prediction of Oxyberberine Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyberberine, a primary metabolite of berberine, demonstrates significant therapeutic potential, including anti-inflammatory, antioxidant, and hypoglycemic effects.[1][2] Understanding the full spectrum of its molecular targets is crucial for elucidating its mechanisms of action and exploring novel therapeutic applications. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the molecular targets of Oxyberberine. The guide details methodologies for computational target identification, including reverse docking and pharmacophore modeling, and outlines experimental protocols for subsequent validation of predicted drug-target interactions. All quantitative data from cited experiments are summarized, and key signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction to Oxyberberine and In Silico Target Prediction

Oxyberberine is an orally effective agonist of heme oxygenase-1 (HO-1) and modulates several key signaling pathways, including PI3K/Akt, Nrf2, and NF-κB.[1][2][3] These pathways are implicated in a range of cellular processes, such as inflammation, oxidative stress, and glucose metabolism.[1][2][4] While some targets of Oxyberberine are known, a systematic, unbiased identification of its complete target profile is lacking.

In silico target prediction methods offer a time- and cost-effective approach to identify potential protein targets for small molecules like Oxyberberine.[5][6][7] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.[5][8] Ligand-based methods utilize the chemical structure of the molecule to identify proteins with similar known ligands, while structure-based methods, such as reverse docking, screen a library of protein structures to identify potential binding partners.[8][9][10]

This guide outlines a workflow that integrates both computational prediction and experimental validation to comprehensively identify and characterize the molecular targets of Oxyberberine.

In Silico Target Prediction Workflow

The proposed workflow for identifying Oxyberberine targets comprises several sequential stages, from initial computational screening to rigorous experimental validation.

References

- 1. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Oxyberberine, a novel gut microbiota-mediated metabolite of berberine, possesses superior anti-colitis effect: Impact on intestinal epithelial barrier, gut microbiota profile and TLR4-MyD88-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyberberine alleviates lipopolysaccharide-induced intestinal barrier disruption and inflammation in human colonic Caco-2 cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 10. Reverse docking: Significance and symbolism [wisdomlib.org]

Oxyberberine: A Comprehensive Technical Guide on its Synonyms, Properties, and Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Oxyberberine, a naturally occurring isoquinoline alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its synonyms, alternative names in literature, physicochemical properties, and detailed experimental protocols. Furthermore, it elucidates the key signaling pathways modulated by Oxyberberine, offering valuable insights for researchers in drug discovery and development.

Synonyms and Alternative Names

Oxyberberine is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names of Oxyberberine

| Type | Name/Identifier | Source |

| Common Name | Oxyberberine | [1][2][3][4][5] |

| Systematic Name | 5,6-dihydro-9,10-dimethoxy-8H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizin-8-one | [4] |

| Alternative Names | Berlambine | [1][2][3][4][5] |

| 8-Oxoberberine | [1][2][4][5] | |

| Ketoberberine | [1][5] | |

| JKL 1073A | [4] | |

| NSC 93138 | [4] | |

| CAS Number | 549-21-3 | [1][3][4] |

| PubChem CID | 11066 | [1] |

Physicochemical and Bioactivity Data

A summary of the key physicochemical and reported bioactivity data for Oxyberberine is presented in Table 2. This information is crucial for its handling, formulation, and interpretation of biological studies.

Table 2: Physicochemical and Bioactivity Data of Oxyberberine

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇NO₅ | [1][4] |

| Molecular Weight | 351.35 g/mol | [1][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 191-193 °C | [3] |

| Solubility | Soluble in DMSO (3.52 mg/mL) | [5] |

| UV max | 225, 343 nm | [4] |

| IC₅₀ (SK-Hep-1 liver cancer cells) | 34.26 ± 3.34 μM | [6] |

| IC₅₀ (HepG2 liver cancer cells) | 62.96 ± 4.12 μM | [6] |

Key Signaling Pathways

Oxyberberine exerts its biological effects by modulating several key signaling pathways implicated in inflammation, oxidative stress, and cell survival.

Oxyberberine has been shown to activate the PI3K/Akt/AMPK signaling pathway, which plays a crucial role in regulating cellular metabolism and survival.[2][3] Activation of this pathway contributes to the anti-diabetic and neuroprotective effects of Oxyberberine.

Oxyberberine can inhibit the TLR4-MyD88-NF-κB signaling pathway, a key cascade in the inflammatory response.[2] By downregulating this pathway, Oxyberberine reduces the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects, particularly in the context of colitis.[2]

Oxyberberine is an activator of the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[1][3] By promoting the nuclear translocation of Nrf2, Oxyberberine enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Oxyberberine, compiled from various research articles.

This protocol describes the extraction and purification of Oxyberberine from the root bark of Berberis lycium.[6]

Workflow:

Methodology:

-

Extraction:

-

Soak 10 kg of dried and powdered root bark of Berberis lycium in 15 L of methanol at 30°C for 72 hours.

-

Filter the mixture and concentrate the filtrate to obtain the crude methanolic extract.

-

-

Fractionation:

-

Perform solvent-solvent fractionation of the crude extract. The chloroform fraction is used for the isolation of Oxyberberine.

-

-

Chromatography:

-

Subject the chloroform fraction to column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the mobile phase.

-

Collect and pool the fractions containing Oxyberberine based on TLC analysis.

-

-

Purification:

-

Further purify the pooled fractions by repeated column chromatography.

-

Obtain pure Oxyberberine by crystallization from an appropriate solvent system.

-

This protocol details the determination of the cytotoxic effects of Oxyberberine on cancer cell lines using the MTT assay.[6]

Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., SK-Hep-1, HepG2) in a 96-well plate at a density of 20,000 cells/mL and allow them to adhere for 24 hours.

-

-

Treatment:

-

Treat the cells with various concentrations of Oxyberberine and a vehicle control (e.g., DMSO) for 72 hours in a CO₂ incubator.

-

-

MTT Assay:

-

Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

-

This protocol describes the evaluation of Oxyberberine's therapeutic potential in a dextran sulfate sodium (DSS)-induced colitis model in mice.[2]

Methodology:

-

Induction of Colitis:

-

Administer 3% (w/v) DSS in the drinking water of Balb/C mice for a specified period to induce acute colitis.

-

-

Treatment:

-

Orally administer Oxyberberine at a predetermined dose once daily for the duration of the experiment. Include a vehicle control group and a positive control group (e.g., a known anti-inflammatory drug).

-

-

Monitoring and Sample Collection:

-

Monitor clinical symptoms such as body weight loss, stool consistency, and rectal bleeding daily.

-

At the end of the experiment, collect colon tissue for histological analysis, and blood and tissue samples for biochemical and molecular analyses (e.g., cytokine levels, protein expression).

-

-

Data Analysis:

-

Evaluate the disease activity index (DAI), colon length, and histological scores.

-

Analyze the expression of inflammatory markers and signaling proteins in the collected samples.

-

This protocol provides a general framework for the quantification of Oxyberberine using HPLC. Specific parameters may need to be optimized based on the instrument and sample matrix.

Methodology:

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient or isocratic elution can be used.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at one of Oxyberberine's maximum absorbance wavelengths (e.g., 343 nm).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of a known concentration of pure Oxyberberine standard in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Extract Oxyberberine from the sample matrix (e.g., plasma, tissue homogenate, or plant extract) using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

Analysis and Quantification:

-

Inject the prepared standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Determine the concentration of Oxyberberine in the samples by interpolating their peak areas on the calibration curve.

-

This comprehensive guide provides a solid foundation for researchers and professionals working with Oxyberberine. The detailed information on its nomenclature, properties, and biological activities, along with the provided experimental protocols and pathway diagrams, will facilitate further investigation into the therapeutic potential of this promising natural compound.

References

- 1. Oxyberberine, a novel HO-1 agonist, effectively ameliorates oxidative stress and inflammatory response in LPS/D-GalN induced acute liver injury mice via coactivating erythrocyte metabolism and Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxyberberine, a novel gut microbiota-mediated metabolite of berberine, possesses superior anti-colitis effect: Impact on intestinal epithelial barrier, gut microbiota profile and TLR4-MyD88-NF-κB pathway [pubmed.ncbi.nlm.nih.gov]

- 3. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyberberine | C20H17NO5 | CID 11066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oxyberberine from Berberine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of oxyberberine (also known as 8-oxoberberine) from berberine. Oxyberberine, a major metabolite of berberine, has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory and hypoglycemic effects. This protocol outlines a straightforward oxidation method, purification steps, and characterization data.

Introduction

Berberine is a well-known isoquinoline alkaloid with a wide range of biological activities. Its metabolite, oxyberberine, is formed through oxidation and has demonstrated unique and sometimes superior therapeutic potential compared to its parent compound. The synthesis of oxyberberine is crucial for further pharmacological evaluation and drug development. The protocol described herein utilizes a chemical oxidation approach to convert berberine to oxyberberine, providing a reliable method for obtaining this valuable compound in a laboratory setting.

Experimental Protocol: Oxidation of Berberine to Oxyberberine

This protocol describes the synthesis of oxyberberine from berberine hydrochloride via oxidation in an alkaline medium using potassium permanganate as the oxidizing agent.

Materials:

-

Berberine hydrochloride

-

Potassium hydroxide (KOH)

-

Potassium permanganate (KMnO₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Sodium sulfite (Na₂SO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator, etc.)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve berberine hydrochloride (1.0 g, 2.69 mmol) in 100 mL of distilled water by heating gently.

-

Basification: To the warm solution, add a 10% aqueous solution of potassium hydroxide (KOH) dropwise until the pH of the solution reaches approximately 10-11. The formation of the berberine pseudobase is indicated by a color change.

-

Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) (0.85 g, 5.38 mmol) in 50 mL of distilled water to the reaction mixture at room temperature. The addition should be done portion-wise over 30 minutes to control the reaction rate.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The disappearance of the berberine spot and the appearance of a new, less polar spot corresponding to oxyberberine indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete, quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Workup and Extraction:

-

Filter the reaction mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with dichloromethane.

-

Transfer the filtrate to a separation funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude oxyberberine.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel. Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing the polarity with methanol).

-

Alternatively, recrystallization from a suitable solvent system such as chloroform-methanol can be employed to obtain pure oxyberberine as a crystalline solid.[1]

-

Data Presentation

Table 1: Summary of Quantitative Data for Oxyberberine Synthesis

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₁₇NO₅ | [2] |

| Molecular Weight | 351.36 g/mol | [2] |

| Typical Yield | 40-60% | Estimated based on similar reactions |

| Purity (after purification) | >98% (by HPLC) | [3] |

| Melting Point | 205-207 °C (Dec.) | [4] |

Characterization Data

The synthesized oxyberberine can be characterized by various spectroscopic techniques to confirm its identity and purity.

-

¹H-NMR (500 MHz, DMSO-d₆) δ (ppm): 9.58 (s, 1H), 9.09 (s, 1H), 8.29 (d, J = 9.2 Hz, 1H), 8.22 (d, J = 9.2 Hz, 1H), 7.83 (s, 1H), 7.12 (s, 1H), 6.19 (s, 2H), 4.99 (t, J = 6.3 Hz, 2H), 4.03 (s, 3H), 3.22 (t, J = 6.3 Hz, 2H).[4]

-

¹³C-NMR (151 MHz, CD₃OD) δ (ppm): 175.7, 150.9, 148.5, 143.4, 138.8, 134.7, 133.7, 130.6, 126.4, 125.5, 121.7, 120.7, 120.3, 107.9, 105.2, 102.3, 56.3, 56.1, 39.3, 26.6, 26.2.[4]

-

Mass Spectrometry (HRMS): calcd. for C₂₀H₁₈NO₅ [M+H]⁺ 352.1185, found 352.1180.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of oxyberberine from berberine.

Signaling Pathway (Illustrative)

While the primary focus of this document is the synthesis protocol, it is noteworthy that oxyberberine has been shown to modulate various signaling pathways. For instance, it has been reported to possess a superior hypoglycemic effect by regulating the PI3K/Akt and Nrf2 signaling pathways.[5] It also exhibits anti-inflammatory effects by impacting the TLR4-MyD88-NF-κB pathway. A diagram illustrating a generalized inflammatory signaling pathway that could be modulated by oxyberberine is provided below for conceptual understanding.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

References

- 1. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxyberberine | C20H17NO5 | CID 11066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Oxyberberine, an absorbed metabolite of berberine, possess superior hypoglycemic effect via regulating the PI3K/Akt and Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction and Purification of Oxyberberine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of oxyberberine from plant sources, primarily focusing on the genus Berberis.

Introduction

Oxyberberine is a protoberberine alkaloid found in various plant species, notably within the Berberis genus.[1][2] Like its well-known precursor, berberine, oxyberberine has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for further research into its therapeutic applications. This document outlines the methodologies for extracting oxyberberine from plant material, followed by purification using chromatographic techniques.

Plant Sources

Oxyberberine has been isolated from several species of the Berberis genus. The root and bark are typically the plant parts with the highest concentration of this alkaloid.

Table 1: Plant Sources of Oxyberberine

| Plant Species | Family | Plant Part(s) Used | Reference(s) |

| Berberis lycium Royle | Berberidaceae | Root Bark | [2] |

| Berberis asiatica | Berberidaceae | Not Specified | [1] |

| Berberis thunbergii DC. | Berberidaceae | Not Specified | |

| Berberis vulgaris | Berberidaceae | Not Specified | [3][4] |

Extraction and Purification Workflow

The general workflow for the extraction and purification of oxyberberine involves an initial solvent extraction from the plant material, followed by a liquid-liquid partitioning to separate compounds based on polarity. The fraction containing oxyberberine is then subjected to column chromatography for isolation, and a final crystallization step for purification.

Caption: Experimental workflow for oxyberberine extraction and purification.

Quantitative Data

The following tables summarize quantitative data from a representative extraction and purification of oxyberberine from Berberis lycium root bark.

Table 2: Extraction and Fractionation Yields from Berberis lycium Root Bark

| Step | Starting Material | Amount of Starting Material | Output | Yield |

| Methanolic Extraction | Powdered Root Bark | 10 kg | Crude Methanolic Extract | 329.88 g |

| Solvent Partitioning | Crude Methanolic Extract | 329.88 g | Chloroform Fraction | 41.3 g |

Note: The yields for other fractions (n-hexane, ethyl acetate, butanol) were not specified in the cited literature.

Table 3: Further Purification of the Chloroform Fraction

| Step | Starting Material | Amount of Starting Material | Output |

| Column Chromatography | Chloroform Fraction | 1.34 g (of a sub-fraction) | Fraction containing Oxyberberine |

| Crystallization | Fraction containing Oxyberberine | 500 mg | Purified Oxyberberine Crystals |

Note: The final yield of pure oxyberberine was not explicitly quantified in the available literature.

Experimental Protocols

Protocol 1: Extraction of Oxyberberine from Berberis lycium Root Bark

1. Plant Material Preparation:

-

Air-dry the root bark of Berberis lycium.

-

Grind the dried root bark into a coarse powder.

2. Methanolic Extraction:

-

Macerate 10 kg of the powdered root bark in 15 L of methanol at 30°C for 72 hours.[2]

-

Filter the mixture to separate the plant material from the methanol extract.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

3. Solvent-Solvent Partitioning:

-

Dissolve the crude methanolic extract (329.88 g) in a suitable solvent system (e.g., methanol-water).

-

Perform sequential liquid-liquid extraction with solvents of increasing polarity:

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

Butanol

-

-

Separate and concentrate each solvent fraction. The chloroform fraction will contain oxyberberine.[2]

Protocol 2: Purification of Oxyberberine

1. Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (100-200 mesh) using a slurry method with petroleum ether.

-

Load the concentrated chloroform fraction (41.3 g) onto the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing oxyberberine.

2. Further Chromatographic Separation (if necessary):

-

If the initial separation is insufficient, a sub-fraction (e.g., 1.34 g) can be further purified on a smaller silica gel column using a more refined gradient of petroleum ether and ethyl acetate (e.g., starting from 85:15).

3. Crystallization:

-

Dissolve the purified fraction containing oxyberberine (e.g., 500 mg) in a minimal amount of a 1:1 mixture of chloroform and methanol.

-

Allow the solution to stand undisturbed for several days to facilitate crystal formation.

-

Recover the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the purified oxyberberine crystals.

Quality Control and Characterization

The purity and identity of the isolated oxyberberine should be confirmed using the following analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the purification process and assess the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination. A reverse-phase C18 column with a mobile phase of acetonitrile and a suitable buffer is a common starting point for alkaloid analysis.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Signaling Pathway Visualization

While the primary focus of this document is on extraction and purification, it is noteworthy that oxyberberine's biological activities are a key driver for its isolation. The diagram below illustrates a hypothetical signaling pathway that could be investigated for oxyberberine, based on the known targets of related alkaloids.

Caption: Hypothetical signaling pathway for oxyberberine's biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

Application Note: Quantification of Oxyberberine in Human Plasma using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of oxyberberine in human plasma. Oxyberberine, a principal oxidative metabolite of berberine, has demonstrated significant biological activities, making its accurate quantification in pharmacokinetic and drug metabolism studies crucial. The described method utilizes protein precipitation for sample preparation, followed by reversed-phase HPLC separation and tandem mass spectrometry detection. This protocol provides the necessary steps for sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters, offering a reliable tool for researchers, scientists, and drug development professionals.

Introduction

Oxyberberine is an isoquinoline alkaloid and a major metabolite of berberine, a compound widely used in traditional medicine and extensively studied for its therapeutic potential. Recent studies suggest that oxyberberine itself possesses potent pharmacological effects, including anti-inflammatory and hypoglycemic activities. To thoroughly investigate its pharmacokinetics, bioavailability, and metabolic fate, a sensitive and selective analytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for an HPLC-MS/MS method designed for the accurate measurement of oxyberberine in human plasma.

Experimental

Materials and Reagents

-

Oxyberberine reference standard (>98% purity)

-

Tetrahydropalmatine (Internal Standard, IS) (>98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of oxyberberine and the internal standard from human plasma.

Protocol:

-

Allow plasma samples to thaw at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Tetrahydropalmatine in 50% methanol).

-

Vortex the sample for 30 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Conditions

-

Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid and 5 mM Ammonium Formate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (Re-equilibration)

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Temperature: 500°C

Table 1: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) (Proposed) |

| Oxyberberine | 352.1 | 308.1 | 150 | 35 |

| Tetrahydropalmatine (IS) | 356.2 | 192.1 | 150 | 30 |

Note: The collision energy for oxyberberine is a proposed starting point based on the fragmentation of similar 8-oxoprotoberberine structures and requires optimization for specific instrumentation.

Method Validation Summary

The method should be validated according to the US FDA guidelines for bioanalytical method validation. The following parameters should be assessed:

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve ranging from 1 to 1000 ng/mL. |

| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ).Intra- and inter-day accuracy (%RE) within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20% CV) and accuracy (±20% RE). For this proposed method, a target LLOQ is 1 ng/mL. |

| Recovery | Consistent and reproducible recovery for oxyberberine and the internal standard. |

| Matrix Effect | The matrix factor should be consistent across different lots of plasma. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. |

Table 3: Representative Quantitative Data (Hypothetical)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | 8.5 | -5.2 | 10.2 | -7.8 |

| Low | 3 | 6.1 | 3.5 | 7.5 | 1.2 |

| Medium | 100 | 4.8 | -1.7 | 5.9 | -2.5 |

| High | 800 | 3.5 | 2.1 | 4.2 | 0.8 |

Diagrams

Caption: Experimental workflow for oxyberberine quantification in plasma.

Caption: Logical relationship from berberine metabolism to bioanalysis.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of oxyberberine in human plasma. The use of protein precipitation for sample preparation is straightforward and effective. The chromatographic and mass spectrometric conditions are optimized for selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of oxyberberine concentrations in a biological matrix. Proper method validation in accordance with regulatory guidelines is crucial before its application in regulated studies.

Application Notes and Protocols for In Vitro Cell Culture Models for Testing Oxyberberine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyberberine (OBB), a primary metabolite of berberine, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and hypoglycemic effects.[1][2] In vitro cell culture models are indispensable tools for elucidating the mechanisms of action of OBB and for conducting preliminary efficacy and toxicity screenings. These application notes provide detailed protocols for utilizing various cell lines to investigate the therapeutic potential of oxyberberine.

I. Anti-inflammatory Effects of Oxyberberine

Oxyberberine has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[3] A suitable in vitro model for studying these effects is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7) or human intestinal epithelial cells (Caco-2).

A. Recommended Cell Line: RAW264.7 Macrophages

RAW264.7 cells, when stimulated with LPS, mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

B. Experimental Workflow: Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of Oxyberberine.

C. Quantitative Data: Anti-inflammatory Activity of Oxyberberine

| Cell Line | Treatment | Concentration (µM) | Endpoint | Result | Reference |

| RAW264.7 | Oxyberberine + LPS | 1.25, 2.5, 5 | NO Production | Significant dose-dependent decrease | [4] |

| RAW264.7 | Oxyberberine + LPS | 1.25, 2.5, 5 | TNF-α Production | Significant dose-dependent decrease | [4] |

| RAW264.7 | Oxyberberine + LPS | 1.25, 2.5, 5 | IL-6 Production | Significant dose-dependent decrease | [4] |

| Caco-2 | Oxyberberine + LPS | Not specified | IL-6, iNOS, TNF-α, COX-2 mRNA | Dose-dependent reversion of LPS-induced upregulation | [3] |

D. Signaling Pathway: NF-κB Inhibition by Oxyberberine

Oxyberberine has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]

Caption: Oxyberberine inhibits the NF-κB signaling pathway.

II. Anti-cancer Effects of Oxyberberine

Oxyberberine exhibits cytotoxic effects against various cancer cell lines, making it a potential candidate for anti-cancer drug development.[5][6]

A. Recommended Cell Lines

-

HepG2 and SK-Hep-1: Human hepatocellular carcinoma cell lines.[6]

-

NCI-H1299: Human non-small cell lung cancer cell line.[6]

B. Experimental Workflow: Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of Oxyberberine.

C. Quantitative Data: Cytotoxicity of Oxyberberine

| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| SK-Hep-1 | MTT | 72 hours | 34.26 ± 3.34 | [6] |

| HepG2 | MTT | 72 hours | 62.96 ± 4.12 | [6] |

| NCI-H1299 | MTT | 72 hours | > 600 | [6] |

D. Signaling Pathway: NOTCH1-USP7-c-Myc Inhibition

In liver cancer cells, oxyberberine has been found to sensitize cells to sorafenib by inhibiting the NOTCH1-USP7-c-Myc pathway.[5]

Caption: Oxyberberine inhibits the NOTCH1-USP7-c-Myc pathway in liver cancer.

III. Hypoglycemic and Neuroprotective Effects